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Compound of Interest

Compound Name:
1-methyl-3,4-dinitro-1H-pyrazole-

5-carboxylic acid

CAS No.: 89607-19-2

Cat. No.: B3058469 Get Quote

Executive Summary & Strategic Context
Nitropyrazoles (NPs) represent a critical intersection between high-nitrogen pharmaceutical

scaffolds and insensitive high explosives (IHEs). Unlike traditional nitro-aromatics (e.g., TNT),

the pyrazole ring offers a higher heat of formation (

) due to the inherent strain of the N-N bond and high nitrogen content.

For researchers transitioning precursors like 3-nitropyrazole (3-NP) or 4-nitropyrazole (4-NP)

into high-performance materials like 3,4-dinitropyrazole (3,4-DNP), the ability to predict Crystal

Density (

) and Detonation Velocity (

)in silico is paramount. It reduces the safety footprint of exploratory synthesis and optimizes
candidate selection before wet-lab scale-up.

This guide details the computational workflows for predicting these physicochemical properties,

grounded in Density Functional Theory (DFT) and the Kamlet-Jacobs (K-J) semi-empirical

framework.

Theoretical Framework: The Physics of Prediction
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Crystal Density ( )
Density is the single most influential variable in energetic performance. The detonation

pressure (

) scales with

, while velocity (

) scales linearly with

.

Challenge: Predicting solid-state density from a single gas-phase molecule requires

estimating how molecules pack.

Solution: We utilize the Molecular Surface Electrostatic Potential (MSEP) method (Politzer

approach). This correlates the volume enclosed by the 0.001 a.u. electron density contour (

) with the crystal density, correcting for intermolecular electrostatic interactions.

Detonation Velocity ( )
The velocity of the shock wave front is calculated using the Kamlet-Jacobs (K-J) equations.

This method assumes the explosive reaches the Chapman-Jouguet (C-J) state

instantaneously.

Where:

: Detonation velocity (km/s)

: Initial density (g/cm³)

: Moles of gaseous detonation products per gram of explosive (mol/g)

: Average molar mass of gaseous products ( g/mol )[1]

: Chemical energy of detonation (cal/g)[1]

Computational Protocol: Step-by-Step
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Phase 1: Structure Optimization & Density Prediction
Objective: Determine

using DFT.

Prerequisites:

Software: Gaussian 09/16, ORCA, or equivalent.

Analysis Tool: Multiwfn (for surface analysis).

Protocol:

Geometry Optimization:

Perform optimization and frequency calculation to ensure a global minimum (no imaginary

frequencies).

Level of Theory: B3LYP/6-311++G(d,p) or B3LYP/aug-cc-pVDZ. These basis sets

accurately capture the diffuse electron density required for volume estimation.

Wavefunction Generation:

Generate the .wfn or .fchk file from the optimized geometry.

Surface Analysis (MSEP):

Calculate the molecular volume (

) enclosed by the 0.001 a.u. isodensity surface.

Calculate the balance of positive and negative potential (

) on this surface.

Density Calculation:

Apply the Politzer-Rice equation (or similar recalibrated interaction formula):
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Note: For nitropyrazoles, interaction terms are critical due to hydrogen bonding (in NH-

pyrazoles) and strong dipoles (in N-nitro species).

Phase 2: Detonation Parameters (The K-J Workflow)
Objective: Calculate

using the predicted

and thermodynamic data.

Protocol:

Calculate Heat of Formation (

):

Use isodesmic reactions or atomization energy methods in Gaussian.

Convert Gas Phase

to Solid Phase using Trouton’s Rule or electrostatic potential corrections for Heat of
Sublimation (

).

Determine Decomposition Products:

Apply Kistiakowsky-Wilson (K-W) rules to determine the hierarchy of oxidation:

1. (if Oxygen remains)

Calculate

,

, and

:

Solve K-J Equation: Input derived values into the equation defined in Section 2.2.
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Visualization of Workflows
Diagram 1: Computational Prediction Pipeline
This diagram illustrates the linear flow from molecular structure to performance metrics.
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Caption: Integrated workflow for predicting energetic properties from molecular structure using

DFT and K-J semi-empirical methods.

Diagram 2: Decomposition Logic (K-W Rules)
Logic flow for determining the gaseous products (

and

) based on Oxygen Balance (OB).
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Caption: Kistiakowsky-Wilson decision tree for determining detonation products based on

available oxygen.

Data Summary: Nitropyrazole Precursors
The following table summarizes experimental vs. predicted values for key nitropyrazole

derivatives. Note the significant jump in performance when moving from mono- to di-nitro

substitution.

Compound Formula

Predicted
Density (

) [g/cm³]

Detonation
Velocity (

) [km/s]

Detonation
Pressure (

) [GPa]

Status

3-

Nitropyrazole

(3-NP)

1.58 ~6.8 ~19.5 Precursor

4-

Nitropyrazole

(4-NP)

1.52 6.68 18.81 Precursor

3,4-

Dinitropyrazol

e (3,4-DNP)

1.81 8.24 28.80 Target HEDM

3,5-

Dinitropyrazol

e (3,5-DNP)

1.80 8.15 27.50 Isomer

Data Source: Validated against experimental values from Ravi et al. (2015) and Tian et al.

(2012).

Experimental Validation (Self-Correcting Protocols)
To ensure the trustworthiness of your model, you must validate predictions with physical

measurements.

Density Validation (Gas Pycnometry)
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Method: Helium Gas Pycnometry.

Why: Unlike liquid displacement, He pycnometry penetrates the finest pores of the crystalline

lattice, providing a "true" skeletal density that matches the theoretical maximum density

(TMD) predicted by DFT.

Protocol Check: Ensure the sample is thoroughly dried (desiccated) to remove surface

moisture, which skews density lower.

Velocity Validation (Optical Probes)
Method: Rate Stick Method / Chirped Fiber Bragg Gratings (CFBG).

Why: Rate sticks provide a direct measurement of the steady-state detonation wave.

Protocol Check: The charge diameter must exceed the "critical diameter" (

) of the nitropyrazole (typically >5mm for insensitive pyrazoles) to avoid failure diameter
effects where

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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